![molecular formula C18H19BrN2O4S B2967312 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-27-7](/img/structure/B2967312.png)

2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

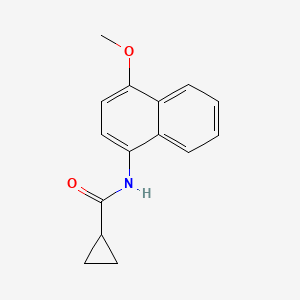

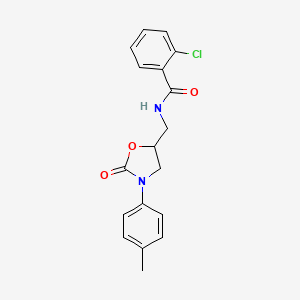

The compound is likely an organic molecule that contains a benzene sulfonamide group, a bromine atom attached to the benzene ring, and a tetrahydrobenzo[b][1,4]oxazepin ring which is a seven-membered ring containing nitrogen and oxygen .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring, the introduction of the bromine atom, and the attachment of the benzenesulfonamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in the molecule. The presence of the bromine atom and the benzenesulfonamide group on the benzene ring would likely have a significant impact on the molecule’s shape and properties .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the benzenesulfonamide group. The tetrahydrobenzo[b][1,4]oxazepin ring might also participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar benzenesulfonamide group could enhance its solubility in water .Aplicaciones Científicas De Investigación

Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These derivatives have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Monitoring : A method developed by Maceira, Marcé, and Borrull (2018) for detecting benzenesulfonamide derivatives in particulate matter of outdoor air samples highlights the role of these compounds in environmental monitoring. This study provides insights into the occurrence of these derivatives in various environments, especially water and air (Maceira, Marcé, & Borrull, 2018).

Supramolecular Architectures : Research by Naveen et al. (2017) explored the molecular packing of N-(4-bromobenzoyl)-substituted benzenesulfonamides. This study contributes to understanding how the substituent on the sulfonamide ring modulates intermolecular interactions and subsequent supramolecular architectures, with implications in material science and molecular engineering (Naveen, Sudha, Suresha, Lokanath, & Suchetan, 2017).

Soil Contaminant Extraction : Speltini, Sturini, Maraschi, Porta, and Profumo (2016) developed a novel procedure for the simultaneous determination of benzenesulfonamide compounds in soil, highlighting the significance of these compounds in the analysis of environmental contaminants (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Cancer Therapy : Öncül, Öztürk, and Pişkin (2022) studied the properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, finding potential applications as photosensitizers in photodynamic therapy for cancer treatment. The compound's solubility, fluorescence, singlet oxygen production, and photostability were notable (Öncül, Öztürk, & Pişkin, 2022).

Cytotoxicity and Carbonic Anhydrase Inhibition : A study by Gul et al. (2016) on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed their cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for further anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O4S/c1-18(2)11-25-15-10-12(8-9-14(15)21(3)17(18)22)20-26(23,24)16-7-5-4-6-13(16)19/h4-10,20H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUURCJYUPYQASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)

![N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2967230.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2967242.png)

![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)

![6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2967247.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)

![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2967251.png)

![2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol](/img/structure/B2967252.png)